molecular formula C5H12Cl2N4 B1455436 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride CAS No. 637015-66-8

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B1455436
CAS No.: 637015-66-8
M. Wt: 199.08 g/mol
InChI Key: BMJQQUUJHMCHAQ-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N4 and its molecular weight is 199.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride is a compound featuring a triazole ring, which is known for its significant biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, including medicine and agriculture.

The compound has the molecular formula C5H10N4·2HCl and a molecular weight of approximately 175.06 g/mol. It is characterized by a triazole ring connected to a propanamine chain, which contributes to its biological activity.

This compound exhibits various biochemical properties:

  • Enzyme Interaction : It inhibits the aromatase enzyme, crucial for estrogen biosynthesis. This inhibition has implications in treating hormone-sensitive cancers such as breast cancer.
  • Cell Signaling : The compound influences cell signaling pathways related to apoptosis (programmed cell death) and cell cycle regulation, suggesting potential applications in cancer therapy.
PropertyDescription
Molecular FormulaC5H10N4·2HCl
Molecular Weight175.06 g/mol
Aromatase InhibitionYes
Effects on ApoptosisInfluences pathways
StabilityRemains stable under various laboratory conditions

Cellular Effects

Research indicates that this compound has notable cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells. For instance, studies have demonstrated significant cytotoxicity against MCF-7 breast cancer cells using the MTT assay .

Molecular Mechanisms

The compound's mechanism of action primarily involves:

  • Aromatase Inhibition : By inhibiting aromatase activity, it reduces estrogen levels, which can slow the growth of hormone-dependent tumors.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study evaluated modified triazole compounds similar to 3-(1H-1,2,4-triazol-1-yl)propan-1-amine and found that they exhibited potent anticancer properties against various cell lines with minimal side effects on normal cells .
  • Antimicrobial Properties : Research has also indicated that derivatives of this compound possess antimicrobial activity against several pathogens. For example, modifications to the triazole structure enhanced antifungal activity against plant pathogenic fungi .

Table 2: Case Study Overview

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against MCF-7 cells
Antimicrobial ActivityEffective against plant pathogens
Mechanism of ActionAromatase inhibition and ROS generation

Applications

The biological activities of this compound open avenues for its application in:

  • Pharmaceutical Development : As a potential drug candidate for treating hormone-sensitive cancers.
  • Agricultural Chemistry : Its antifungal properties can be utilized in developing agricultural fungicides.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c6-2-1-3-9-5-7-4-8-9;;/h4-5H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJQQUUJHMCHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637015-66-8
Record name 3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.